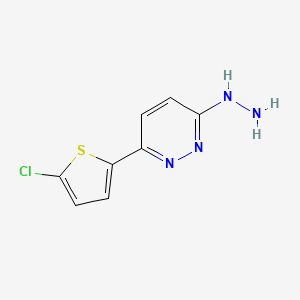

3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine

Vue d'ensemble

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a structural alert with formula C4H4S . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is − 38 °C .Chemical Reactions Analysis

In the first reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .Physical and Chemical Properties Analysis

Thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is − 38 °C .Applications De Recherche Scientifique

Molecular Structure and Crystallography

Research by Ather, Tahir, Khan, and Athar (2010) discusses the molecular structure of a compound closely related to 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine. They explored the planarity and orientation of its molecular units, which is significant for understanding the physical and chemical properties of such compounds in scientific research (Ather, Tahir, Khan, & Athar, 2010).

Synthesis and Derivatives

Flefel et al. (2017) investigated the synthesis of various pyridazine derivatives, including those related to this compound, for potential anti-hepatitis A virus (HAV) activity. This illustrates the chemical versatility and potential therapeutic applications of such compounds (Flefel et al., 2017).

Anticancer Potential

Zhang et al. (2005) identified a compound structurally similar to this compound as a novel apoptosis inducer, showing potential as an anticancer agent. This highlights the significant role such compounds could play in cancer research and therapy (Zhang et al., 2005).

Pharmaceutical Applications

Another study by Flefel et al. (2018) focused on the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds similar to this compound. These compounds were evaluated for antimicrobial and antioxidant activities, indicating their potential utility in pharmaceutical applications (Flefel et al., 2018).

Fluorescent Sensors

Gong et al. (2011) synthesized a pyrazoline derivative, using a precursor closely related to this compound, as a fluorescent sensor for zinc ion detection. This demonstrates the compound's potential in the development of sensitive and selective chemical sensors (Gong et al., 2011).

Orientations Futures

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This has made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .

Mécanisme D'action

Target of Action

A structurally similar compound, elinogrel, is known to bind to the p2y12 receptor on platelets . This receptor plays a crucial role in platelet aggregation, a key step in the coagulation cascade .

Mode of Action

Elinogrel acts as a specific, reversible ADP receptor antagonist that binds to the P2Y12 receptor on platelets . This binding prevents adenosine diphosphate (ADP) from activating the glycoprotein GPIIb/IIIa complex, impairing the coagulation cascade .

Biochemical Pathways

Given the potential similarity to elinogrel, it may influence the coagulation cascade by inhibiting platelet aggregation .

Result of Action

If it shares a similar mechanism of action with elinogrel, it may result in the inhibition of platelet aggregation, affecting the coagulation cascade .

Propriétés

IUPAC Name |

[6-(5-chlorothiophen-2-yl)pyridazin-3-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S/c9-7-3-2-6(14-7)5-1-4-8(11-10)13-12-5/h1-4H,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYBUYIBVPBBPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CC=C(S2)Cl)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507302 | |

| Record name | 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75792-88-0 | |

| Record name | 3-(5-Chlorothiophen-2-yl)-6-hydrazinylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

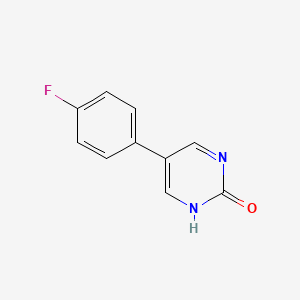

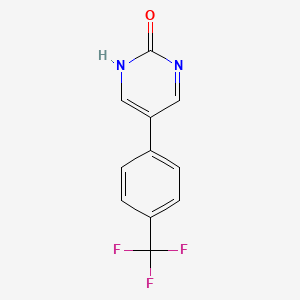

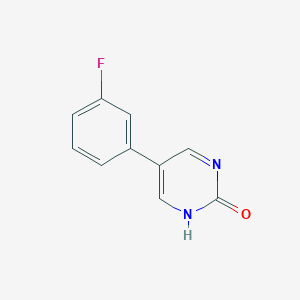

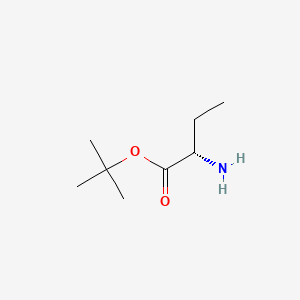

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Trifluoromethyl)phenyl]pyrimidin-2(1H)-one](/img/structure/B3056915.png)

![Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane](/img/structure/B3056919.png)

![2-chloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B3056921.png)

![3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B3056927.png)